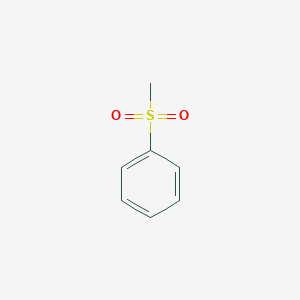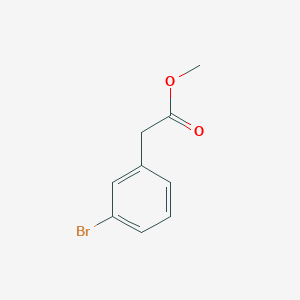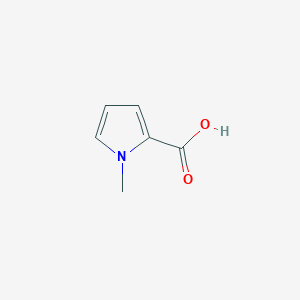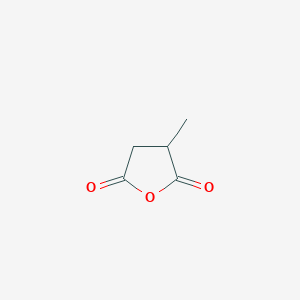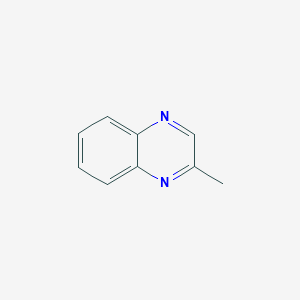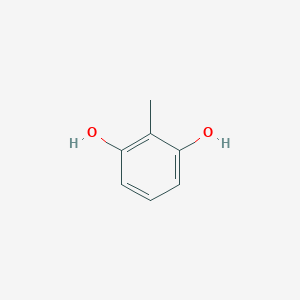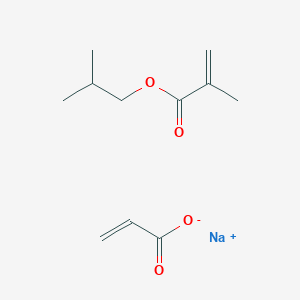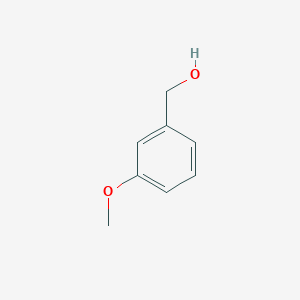
2-(Naphthalen-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Naphthalen-1-yl)propan-1-ol” is a chemical compound with the molecular formula C13H14O . It is related to 1-Naphthalen-2-yl-propan-1-one, which has a linear formula of C13H12O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring attached to a propanol group . The InChI code for this compound is 1S/C13H14O/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,1-2H3 .Scientific Research Applications
Iron-Catalyzed Annulations
A study by Wang et al. (2009) developed a novel intramolecular annulation of 1-(2-alkynylphenoxy)propan-2-ones catalyzed by iron. This economical and environmentally-benign method includes dual C-H functionalizations to construct naphthalen-1-ol skeletons (Wang et al., 2009).
Photophysical Study of Probes
Cerezo et al. (2001) examined the photophysical behavior of probes including prodan (1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one) in various solvents and aqueous mixtures. These probes are used in biological systems, particularly in peptide and protein studies (Cerezo et al., 2001).
Thallium(III)-Promoted Ring Contraction
Ferraz and Silva (2002) investigated the reaction of 2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol with thallium trinitrate (TTN), demonstrating its application in organic synthesis (Ferraz & Silva, 2002).
Synthesis and Reactivity of Benzothiazole Derivatives
Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and explored its electrophilic substitution reactions. This research contributes to the development of new compounds for various applications (Aleksandrov & El’chaninov, 2017).
Densities and Viscosities of Naphthalen-1-ol Derivatives
Han et al. (2012) measured the densities and viscosities of naphthalen-1-ol in different solvents, providing important data for applications in chemistry and material science (Han et al., 2012).
Anticancer Drug Potential
Nishizaki et al. (2014) synthesized a naftopidil analogue showing potential as an anticancer drug. This research highlights the medicinal applications of naphthalen-1-ylpropan-1-ol derivatives (Nishizaki et al., 2014).
Safety and Hazards
The safety data sheet for “2-(Naphthalen-1-yl)propan-2-ol” indicates that it is a hazardous substance. It has the following hazard statements: H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
CAS RN |
101349-60-4 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-naphthalen-1-ylpropan-1-ol |
InChI |
InChI=1S/C13H14O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10,14H,9H2,1H3 |
InChI Key |
YZMWRFOKAISJQX-UHFFFAOYSA-N |
SMILES |
CC(CO)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(CO)C1=CC=CC2=CC=CC=C21 |
synonyms |
β-Methyl-1-naphthaleneethanol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



